(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone
CAS No.: 927996-40-5
Cat. No.: VC21393716
Molecular Formula: C13H16N2O
Molecular Weight: 216.28g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 927996-40-5 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28g/mol |
IUPAC Name | (7-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Standard InChI | InChI=1S/C13H16N2O/c14-11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7,14H2 |
Standard InChI Key | ZNDAWHMDCROZJT-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3 |
Canonical SMILES | C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3CC3 |
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is a synthetic organic compound belonging to the class of quinoline derivatives. It features a quinoline core structure substituted with an amino group and a cyclopropyl ketone moiety, which confers unique steric and electronic properties. These properties may influence the compound's reactivity and biological interactions, making it a valuable candidate for further investigation in drug development.
Synthesis Methods
The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclopropyl ketone in the presence of a suitable catalyst. Industrial production may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Biological Activities and Potential Applications
Quinoline derivatives, including (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone, are known for their diverse biological activities. These include antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound would need to be evaluated through targeted assays to determine its potency and mechanism of action.
Compound | Structure | Notable Biological Activity |
---|---|---|
7-Aminoquinoline | Quinoline core with an amino group | Antimalarial activity |
4-Aminoquinoline | Quinoline core with an amino group at the 4-position | Anticancer properties |
3-Hydroxyquinoline | Quinoline core with a hydroxyl group at the 3-position | Antimicrobial effects |
Mechanism of Action and Interaction Studies
The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, and detailed studies are necessary to understand how the compound interacts with these targets.
Comparison with Similar Compounds
(7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. For example, compounds like 7-amino-3,4-dihydro-1H-quinolin-2-one have shown inhibitory activity against certain carbonic anhydrase isoforms .
Future Research Directions
Further research is needed to fully explore the biological activities and therapeutic potential of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone. This includes detailed biochemical assays to determine its efficacy and safety profile, as well as studies on its pharmacokinetics and pharmacodynamics.
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